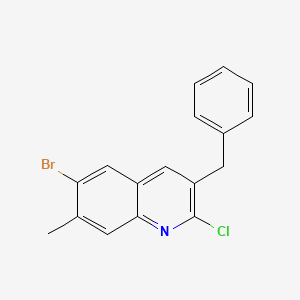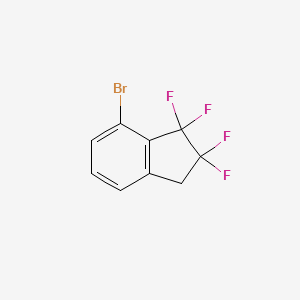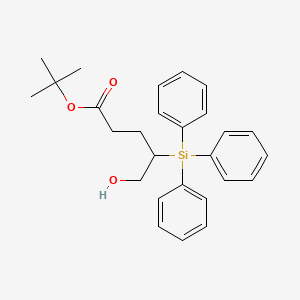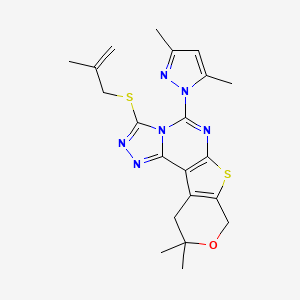![molecular formula C22H24BrNO3 B15171416 3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline CAS No. 918519-43-4](/img/structure/B15171416.png)
3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromo group can be substituted with other nucleophiles to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of new quinoline compounds with different substituents.
Applications De Recherche Scientifique
3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline involves its interaction with specific molecular targets. Quinoline derivatives often act by inhibiting enzymes or interfering with DNA synthesis in microorganisms . The exact pathways and targets depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzyl-6-bromo-2-chloroquinoline: This compound is similar in structure but has a chloro group instead of the ethoxyethoxy group.
3-Benzyl-6-bromo-2-methoxyquinoline: Another related compound with a methoxy group instead of the ethoxyethoxy group.
Uniqueness
3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the ethoxyethoxy group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
918519-43-4 |
|---|---|
Formule moléculaire |
C22H24BrNO3 |
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
3-benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline |
InChI |
InChI=1S/C22H24BrNO3/c1-2-25-10-11-26-12-13-27-22-19(14-17-6-4-3-5-7-17)15-18-16-20(23)8-9-21(18)24-22/h3-9,15-16H,2,10-14H2,1H3 |
Clé InChI |
WPGLLKYUBCKVFI-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOCCOC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


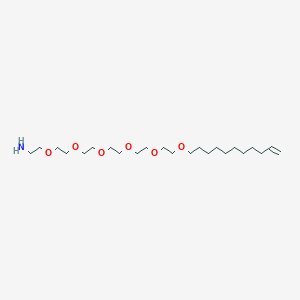
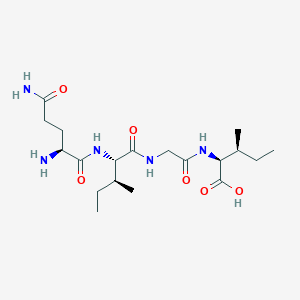
![3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B15171349.png)
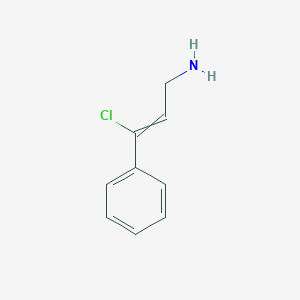
![(6R)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B15171358.png)
![6-Bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine](/img/structure/B15171364.png)
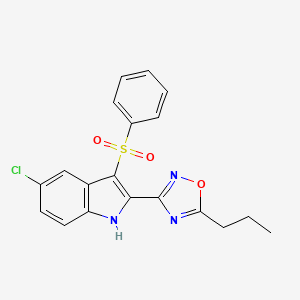
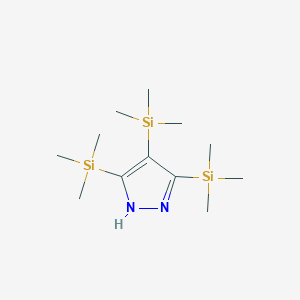
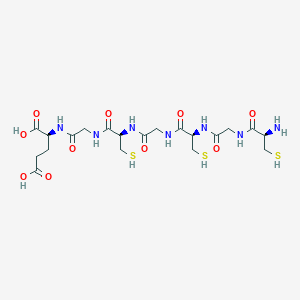
![3-(2,4-dichlorophenyl)-5-(2-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171387.png)
